2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide
CAS No.: 941984-63-0
Cat. No.: VC7579373
Molecular Formula: C21H21FN2O2S2
Molecular Weight: 416.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941984-63-0 |
|---|---|
| Molecular Formula | C21H21FN2O2S2 |
| Molecular Weight | 416.53 |
| IUPAC Name | 2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C21H21FN2O2S2/c1-26-19-4-2-3-15(11-19)9-10-23-20(25)12-18-14-28-21(24-18)27-13-16-5-7-17(22)8-6-16/h2-8,11,14H,9-10,12-13H2,1H3,(H,23,25) |
| Standard InChI Key | YCUCILZIHNXWMP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Introduction
The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide represents a complex organic molecule belonging to the class of thiazole derivatives. These compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural complexity of this compound, featuring a thiazole ring, fluorobenzyl group, and methoxyphenethyl moiety, makes it a promising candidate for medicinal chemistry research.
Structural Overview
This compound consists of:
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A thiazole ring, which is a common pharmacophore in biologically active compounds.
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A 4-fluorobenzylthio group, contributing to its lipophilicity and potential receptor binding.
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An N-(3-methoxyphenethyl)acetamide moiety, which enhances solubility and may influence biological activity.
The molecular structure integrates electron-donating (methoxy) and electron-withdrawing (fluoro) groups, suggesting potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Synthesis Pathway
The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(3-methoxyphenethyl)acetamide likely follows a multi-step procedure involving:
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Thiazole Formation: Reaction of thiourea with halogenated ketones under Hantzsch conditions to form the thiazole core.
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Fluorobenzylthio Substitution: Introduction of the fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl halides.
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Acetamide Coupling: Condensation of the thiazole derivative with 3-methoxyphenethylamine in the presence of acetic acid derivatives.
This synthetic pathway ensures high yields and purity through controlled reaction conditions.
Biological Activities
Thiazole derivatives are known for their versatile pharmacological profiles, and this compound may exhibit similar properties:
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Antimicrobial Activity:
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Anticancer Potential:
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Anti-inflammatory Properties:
Analytical Characterization
To confirm the structure of this compound, standard analytical techniques are used:
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NMR Spectroscopy: Proton (H) and carbon (C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands (e.g., N-H stretching at ~3300 cm, C=O stretching at ~1650 cm).
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X-ray Crystallography: Determines the three-dimensional arrangement of atoms.
Potential Applications
This compound is a promising candidate for:
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Drug Development:
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As an antimicrobial agent targeting resistant bacterial strains.
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As an anticancer agent due to its potential cytotoxicity against tumor cells.
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Molecular Probes:
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For studying enzyme-ligand interactions due to its diverse functional groups.
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Lead Optimization:
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To develop derivatives with enhanced potency and reduced toxicity.
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Future Research Directions
To fully explore the potential of this compound, further studies are needed:
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In Vitro Assays: Evaluate antimicrobial, anticancer, and anti-inflammatory activities across multiple cell lines.
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In Vivo Studies: Assess bioavailability, toxicity, and therapeutic efficacy in animal models.
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Structure-Activity Relationship (SAR): Modify substituents to optimize biological activity while minimizing side effects.
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